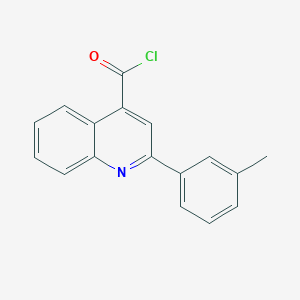

2-(3-Methylphenyl)quinoline-4-carbonyl chloride

描述

2-(3-Methylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a 3-methylphenyl substituent at the 2-position of the quinoline ring and a reactive carbonyl chloride group at the 4-position. This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and materials due to its electrophilic carbonyl chloride moiety, which enables facile nucleophilic substitution reactions with amines, alcohols, or other nucleophiles .

属性

IUPAC Name |

2-(3-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-5-4-6-12(9-11)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJMMUKVLNOTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241986 | |

| Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-70-9 | |

| Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Doebner Hydrogen-Transfer Reaction-Based Synthesis

A prominent method for synthesizing quinoline-4-carboxylic acids, including substituted derivatives like 2-(3-methylphenyl)quinoline-4-carboxylic acid, utilizes a modified Doebner reaction. This three-component reaction involves:

- Aniline derivatives (e.g., 3-methylaniline)

- Benzaldehyde derivatives (e.g., benzaldehyde or substituted benzaldehydes)

- Pyruvic acid

The reaction proceeds under acidic catalysis, commonly using boron trifluoride etherate (BF₃·THF), in solvents such as acetonitrile (MeCN), at elevated temperatures (typically 65 °C). The process involves imine formation, cyclization, and oxidation steps.

Optimization of Reaction Conditions (adapted from):

| Entry | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 8 | BF₃·THF | MeCN | Reflux | 47 | Initial yield with 1 equiv reactants |

| 18 | BF₃·THF | MeCN | Reflux | 73 | Increased equivalents of aniline and aldehyde |

| 23 | BF₃·THF | MeCN | 65 | 76 | Optimal temp and equivalents |

| 25 | BF₃·THF | MeCN | 65 | 86 | Dropwise addition of pyruvic acid; improved yield |

This method allows for a broad range of substituents on the aniline, including electron-donating groups like methyl, which is relevant for the 3-methylphenyl substituent.

Oxidation of 3-Methyl-2-acetylquinoline

Another approach involves the oxidation of 3-methyl-2-acetylquinoline to 3-methyl-quinoline-2-carboxylic acid, which can be adapted for quinoline-4-carboxylic acid derivatives by positional modifications. The oxidation uses sodium hypochlorite (NaOCl) in the presence of polyethylene glycol 2000 and dioxane in aqueous media, with temperature control around boiling point, followed by acidification to precipitate the carboxylic acid.

Typical Reaction Conditions (adapted from):

| Reagent/Condition | Amount/Concentration | Notes |

|---|---|---|

| 3-Methyl-2-acetylquinoline | 0.4-0.5 g | Starting material |

| Polyethylene glycol 2000 | 0.4-0.5 g | Solubilizing agent |

| Distilled water | 60 mL | Solvent |

| Dioxane | 2-3 mL | Co-solvent |

| Sodium hypochlorite | 4-5 mL (added incrementally) | Oxidant |

| Temperature | Slowly heated to boiling | Reaction temperature control |

| Acidification | Concentrated HCl to pH 2-3 | Precipitation of acid product |

The reaction progress is monitored by starch potassium iodide test paper to detect excess oxidant. The product is isolated by filtration after crystallization.

Conversion to this compound

The final step involves chlorination of the quinoline-4-carboxylic acid derivative to the corresponding acyl chloride. This is typically accomplished using:

Thionyl chloride (SOCl₂) :

The acid is refluxed with excess thionyl chloride under anhydrous conditions, often with catalytic DMF to enhance reaction rate.Oxalyl chloride (COCl)₂ :

Used similarly to thionyl chloride, sometimes preferred for milder conditions.

| Reagent | Amount | Temperature | Time | Notes |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid derivative | Stoichiometric or slight excess | Reflux or room temp | 1-4 hours | Anhydrous solvent (e.g., dichloromethane) |

| Thionyl chloride or oxalyl chloride | Excess (1.2-2 equiv) | Reflux or room temp | 1-4 hours | Catalytic DMF may be added |

The reaction is monitored by disappearance of acid IR peaks and appearance of acyl chloride peaks. The product is typically isolated by evaporation of excess reagent and purified by recrystallization or distillation under reduced pressure.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of quinoline-4-carboxylic acid | Doebner hydrogen-transfer reaction | Aniline, benzaldehyde, pyruvic acid, BF₃·THF, MeCN, 65°C | Up to 86 | Optimized for electron-donating substituents |

| Alternative acid synthesis | Oxidation of 3-methyl-2-acetylquinoline | NaOCl, PEG 2000, dioxane, aqueous, reflux | Moderate | Requires careful monitoring and acidification |

| Conversion to acyl chloride | Chlorination | Thionyl chloride or oxalyl chloride, reflux, catalytic DMF | High | Standard method for acid to acyl chloride conversion |

Research Findings and Notes

The Doebner hydrogen-transfer reaction provides a versatile and scalable route to quinoline-4-carboxylic acids with various substituents, including 3-methylphenyl groups, with yields up to 86% under optimized conditions.

Oxidative methods using sodium hypochlorite provide an alternative for preparing quinoline carboxylic acids but require careful control of reaction conditions and monitoring to avoid over-oxidation or side reactions.

The conversion of carboxylic acids to acyl chlorides is well-established, with thionyl chloride being the reagent of choice for high yields and purity.

Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly impact yields and purity, especially in the multi-component reactions forming the quinoline core.

化学反应分析

Types of Reactions

2-(3-Methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 2-(3-Methylphenyl)quinoline-4-carbonyl chloride exhibits notable biological activities, particularly as an anticancer agent. It has been shown to interact with specific biological targets, influencing cellular pathways through covalent modifications of proteins and nucleic acids. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | Induction of apoptosis | |

| MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and modulate the cell cycle, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Quinoline derivatives are known for their broad-spectrum activity against various pathogens. Studies have indicated that this compound can inhibit bacterial growth, suggesting its potential use in developing new antibiotics .

Material Science Applications

The unique structural features of this compound also make it valuable in materials science. Its ability to participate in acylation reactions allows it to serve as an intermediate in synthesizing novel materials with tailored properties. Researchers are exploring its use in creating polymers and coatings that exhibit specific chemical and physical characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Anticancer Mechanisms : A study demonstrated that the compound could inhibit proliferation in various cancer cell lines by inducing apoptosis and causing cell cycle arrest at critical phases .

- Antimicrobial Evaluation : Another research initiative assessed the compound's effectiveness against bacterial strains, finding promising results that warrant further investigation into its mechanism of action and potential as an antibiotic .

作用机制

The mechanism of action of 2-(3-Methylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to the formation of covalent adducts that alter the function of the target molecule.

相似化合物的比较

Substituent Effects on Physical and Spectral Properties

Quinoline-4-carbonyl chlorides exhibit significant variations in physical properties (e.g., melting points, solubility) and spectral signatures depending on substituent type and position. Key analogs include:

Table 1: Comparison of Quinoline-4-carbonyl Chloride Derivatives

Key Observations :

- Electron-Donating Groups (e.g., CH₃, OCH₃): Methyl and methoxy substituents at the 2- or 3-positions deshield quinoline protons, leading to downfield shifts in ¹H NMR (δ ~8.5–9.2 ppm). Methyl groups in the 3-position (e.g., 3-Me-2-Ph derivative) further influence ring strain and solubility .

- Electron-Withdrawing Groups (e.g., Cl) : Chloro substituents (e.g., 8-Cl or 4-Cl) enhance electrophilicity of the carbonyl chloride, facilitating nucleophilic attacks. These groups also reduce solubility in polar solvents due to increased hydrophobicity .

Table 2: Reaction Yields with Different Nucleophiles

Impact of Substituents :

- Chloro Substituents : Increase electrophilicity and bioactivity but may elevate toxicity risks .

生物活性

2-(3-Methylphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure which includes a quinoline core and a carbonyl chloride functional group. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities, particularly in antimicrobial and antimalarial applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN, featuring a quinoline ring with a methyl group at the 3-position of the phenyl substituent and a carbonyl chloride at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that derivatives of quinoline compounds, including this compound, exhibit significant biological activities. These activities include:

- Antibacterial Properties : Quinoline derivatives have been shown to possess antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .

- Antimalarial Activity : Quinoline compounds are traditionally known for their antimalarial properties. A related study highlighted that certain quinoline derivatives displayed moderate potency against Plasmodium falciparum, with some optimized compounds showing low nanomolar activity .

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic nature. The carbonyl chloride group allows the compound to react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is crucial for its role in proteomics research, where it can be used to study protein interactions and modifications.

Antibacterial Activity

A comparative study evaluated various quinoline derivatives for their antibacterial activity using the agar diffusion method. The results indicated that structural modifications significantly influenced antibacterial potency (Table 1).

| Compound | Activity Against MRSA | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | High |

| Standard Antibiotic (Ampicillin) | Low | Moderate |

Antimalarial Efficacy

In another study focusing on antimalarial activity, several derivatives were tested against Plasmodium falciparum. Notably, compounds derived from the quinoline scaffold exhibited varying degrees of efficacy:

| Compound | EC50 (nM) | Remarks |

|---|---|---|

| Optimized Quinoline Derivative | 120 | Moderate potency |

| This compound | 300 | Suboptimal compared to optimized variants |

Case Studies

- Case Study on Antimicrobial Activity : A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. The study found that specific substitutions at the 4-position significantly enhanced antibacterial activity against both gram-positive and gram-negative bacteria.

- Antimalarial Screening : A phenotypic screening of quinoline derivatives against P. falciparum revealed that certain structural modifications led to improved pharmacokinetic profiles and increased efficacy in vivo, suggesting potential therapeutic applications for malaria treatment.

常见问题

Q. What are the standard synthetic routes for preparing 2-(3-Methylphenyl)quinoline-4-carbonyl chloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves a Friedländer quinoline synthesis followed by chlorination. Key steps include:

Friedländer Condensation : Reacting 2-aminoacetophenone derivatives with a ketone bearing the 3-methylphenyl group under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

Chlorination : Treating the resulting quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the carbonyl chloride. Critical parameters include reaction temperature (60–80°C for chlorination), solvent choice (anhydrous dichloromethane or toluene), and stoichiometric excess of chlorinating agents to maximize yield .

Yield Optimization : Use microwave-assisted synthesis (e.g., 100–150 W, 80–100°C) to reduce reaction time and improve purity .

Q. How does the reactivity of the carbonyl chloride group facilitate its use in synthesizing derivatives?

- Methodological Answer : The carbonyl chloride group is highly electrophilic, enabling nucleophilic acyl substitution reactions. Common applications include:

- Amide Formation : React with amines (e.g., primary/secondary amines) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form quinoline-4-carboxamides. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Esterification : React with alcohols (e.g., methanol, benzyl alcohol) in the presence of catalytic DMAP (4-dimethylaminopyridine) to yield esters .

Key Consideration : Moisture-sensitive reactions require strict anhydrous conditions to prevent hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing structural integrity in complex reaction mixtures?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions and confirms chlorination. For example, the carbonyl carbon in the chloride appears at ~170–175 ppm in ¹³C NMR .

- X-ray Crystallography : Resolves 3D conformation and validates regioselectivity of substituents. Crystals are grown via slow evaporation from ethanol/dichloromethane mixtures .

- HPLC-MS : Monitors reaction progress using a C18 column (acetonitrile/water gradient) and detects intermediates via mass fragmentation patterns .

Q. How can computational methods predict reactivity and regioselectivity in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the carbonyl carbon shows the highest electrophilicity, aligning with experimental amidation regiochemistry .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction kinetics. Simulations at 298 K with OPLS-AA force fields reveal solvation shells impacting transition states .

Validation : Compare computed activation energies with experimental Arrhenius plots (e.g., 70–90 kJ/mol for amine reactions) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Methodological Answer :

- Dose-Response Studies : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) to validate antimicrobial claims. Replicate under standardized CLSI guidelines to address variability .

- Target Engagement Assays : Employ surface plasmon resonance (SPR) to measure binding affinity to bacterial topoisomerase IV. A KD < 10 µM confirms direct target interaction .

Data Reconciliation : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to verify binding poses versus computational docking results .

Comparative Analysis of Structural Analogs

| Compound Name | Key Functional Groups | Notable Activities | Differentiating Features |

|---|---|---|---|

| This compound | Carbonyl chloride, 3-methylphenyl | High reactivity in nucleophilic substitutions | Optimal balance of steric bulk and electrophilicity |

| 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid | Carboxylic acid, 3-chlorophenyl | Antibacterial (MIC = 8 µg/mL) | Reduced reactivity due to carboxylic acid |

| 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | Thienyl, chloro | Anticancer (IC₅₀ = 2.5 µM) | Enhanced π-stacking from thienyl group |

Key Research Challenges

- Synthetic Scalability : Transitioning from batch to continuous flow reactors (e.g., microreactors with 1–5 mL volume) improves reproducibility for gram-scale synthesis .

- Stability in Biological Assays : Formulate derivatives as PEGylated nanoparticles to mitigate hydrolysis in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。